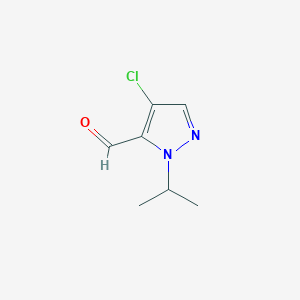

4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde

CAS No.:

Cat. No.: VC16399463

Molecular Formula: C7H9ClN2O

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9ClN2O |

|---|---|

| Molecular Weight | 172.61 g/mol |

| IUPAC Name | 4-chloro-2-propan-2-ylpyrazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C7H9ClN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3-5H,1-2H3 |

| Standard InChI Key | SPMZELFKJBNXIZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C(=C(C=N1)Cl)C=O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1547108-49-5) belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s structure includes:

-

Chloro substituent at position 4, enhancing electrophilic reactivity.

-

Isopropyl group at position 1, contributing steric bulk and influencing solubility.

-

Aldehyde functional group at position 5, enabling nucleophilic additions and condensations .

The molecular formula is C₇H₉ClN₂O, with a molar mass of 172.61 g/mol .

Table 1: Key Structural Identifiers

Spectroscopic Characterization

-

NMR Spectroscopy: The aldehyde proton resonates near δ 9.8–10.0 ppm in ¹H NMR, while the pyrazole ring protons appear between δ 7.5–8.5 ppm.

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~600–800 cm⁻¹ (C-Cl stretch).

Synthesis and Manufacturing

Vilsmeier-Haack Reaction

The most common synthesis route involves the Vilsmeier-Haack formylation of 4-chloro-1-isopropyl-1H-pyrazole. This method uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at position 5 .

Reaction Mechanism:

-

Formation of the Vilsmeier reagent (POCl₃·DMF complex).

-

Electrophilic attack at the pyrazole’s C5 position.

-

Hydrolysis to yield the aldehyde.

Table 2: Synthetic Conditions

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | 0°C → 60°C | 78% yield |

| Solvent | Dichloromethane | Optimal reaction kinetics |

Alternative Methods

-

Direct Chlorination: Chlorination of 1-isopropyl-1H-pyrazole-5-carbaldehyde using Cl₂ or SOCl₂ .

-

Metal-Catalyzed Cross-Coupling: Palladium-mediated couplings for introducing substituents, though less common.

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, with a predicted boiling point of 260.3°C . Decomposition occurs above 300°C, releasing CO and HCl gases .

Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | <0.1 | Hydrophobic due to isopropyl |

| Ethanol | 25.4 | Enhanced by hydrogen bonding |

| Dichloromethane | 48.9 | Preferred for reactions |

Acidity and Basicity

The predicted pKa is -1.44, indicating strong electrophilic character at the aldehyde group . The chloro substituent further polarizes the ring, increasing susceptibility to nucleophilic attack.

Reactivity and Chemical Transformations

Aldehyde-Driven Reactions

-

Nucleophilic Additions: Reacts with amines to form Schiff bases, useful in drug discovery.

-

Condensations: Participates in Knoevenagel reactions with active methylene compounds.

Pyrazole Ring Modifications

-

Electrophilic Substitution: Chloro group directs incoming electrophiles to positions 3 and 4.

-

Cross-Coupling: Suzuki-Miyaura couplings at position 5 enable biaryl synthesis.

Table 3: Representative Reactions

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Reductive Amination | NaBH₃CN, Benzylamine | Anticancer lead compounds |

| Grignard Addition | CH₃MgBr | Tertiary alcohol derivatives |

Applications in Pharmaceutical and Agrochemical Industries

Drug Discovery

-

Antimicrobial Agents: Pyrazole-aldehyde hybrids inhibit bacterial enoyl-ACP reductase.

-

Kinase Inhibitors: The aldehyde group chelates ATP-binding sites in kinases.

Agrochemical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume